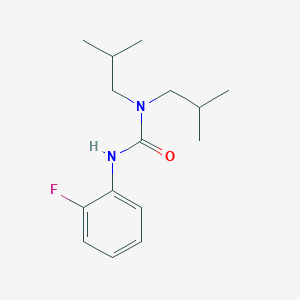

N'-(2-fluorophenyl)-N,N-diisobutylurea

Description

N'-(2-Fluorophenyl)-N,N-diisobutylurea is a synthetic urea derivative characterized by a fluorinated aromatic ring and branched alkyl substituents. Its structure comprises:

- Urea backbone: A carbonyl group flanked by two nitrogen atoms.

- 2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, contributing to electronic modulation and lipophilicity.

- Diisobutyl groups: Two isobutyl (2-methylpropyl) groups attached to one nitrogen atom, enhancing steric bulk and hydrophobicity.

Fluorine substitution often improves bioavailability and target binding, while branched alkyl chains influence solubility and pharmacokinetics .

Properties

IUPAC Name |

3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEMZNWFQHFLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent-Driven Variations in Urea Derivatives

The biological and chemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of N'-(2-fluorophenyl)-N,N-diisobutylurea with key analogs:

| Compound Name | Substituents | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | - N: Diisobutyl - N': 2-Fluorophenyl |

Hypothesized enhanced lipophilicity and metabolic stability; potential agrochemical use | – |

| N-Isobutyl-N'-phenethylurea | - N: Isobutyl - N': Phenethyl |

Distinct pharmacokinetics due to phenethyl group; explored in drug delivery systems | |

| N-(4-Fluorophenyl)-N'-phenylurea | - N: Phenyl - N': 4-Fluorophenyl |

Agrochemical applications (e.g., herbicide); fluorination enhances environmental stability | |

| N,N-Diethylurea | - N: Diethyl - N': Unsubstituted |

Common solvent; limited bioactivity due to small substituents | |

| N-Benzyl-N'-methylurea | - N: Benzyl - N': Methyl |

Exhibits antimicrobial activity; benzyl group improves membrane penetration |

Role of Fluorine Substitution

The ortho-fluorine in this compound likely confers:

- Increased Lipophilicity : Fluorine’s electronegativity enhances lipid solubility, improving cellular uptake .

- Metabolic Resistance : Fluorine reduces susceptibility to oxidative degradation, prolonging half-life .

- Steric Effects : The ortho position may hinder rotation, stabilizing specific conformations for target binding .

In contrast, N-(4-fluorophenyl)-N'-phenylurea (para-fluorine) shows stronger herbicidal activity due to optimized electronic effects on aromatic interactions .

Impact of Alkyl Groups

- Diisobutyl vs.

- Isobutyl vs. Benzyl : Benzyl groups (e.g., in N-benzyl-N'-methylurea) enhance π-π stacking with aromatic residues in proteins, whereas isobutyl prioritizes hydrophobicity .

Structural vs. Functional Relationships

Urea vs. Thiourea Analogues

Replacing urea’s carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding capacity:

- Thiourea Derivatives : Exhibit stronger metal coordination but reduced metabolic stability. For example, N-(2-fluorophenyl)-N'-1-naphthylthiourea shows higher antimicrobial activity but shorter half-life than its urea counterpart .

Hybrid Structures

Compounds like N-[2-(dimethylamino)-2-(1-methyltetrahydroquinolin-6-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide integrate urea with heterocyclic moieties, enabling multitarget interactions in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.